ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative characterized by a fused heterocyclic core. Its structure includes:
- 7-Ethyl and 8-phenyl groups, contributing steric bulk and aromatic interactions.
- An ethyl ester at position 3, enhancing solubility in organic solvents.
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H23N5O2/c1-5-15-17(14-10-8-7-9-11-14)19-22-21-18(20(26)27-6-2)16(25(19)23-15)12-13-24(3)4/h7-13H,5-6H2,1-4H3/b13-12+ |
InChI Key |
SGIDNRCGSTZPOQ-OUKQBFOZSA-N |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diazonium Salts with Enamines for Pyrazolo-Triazine Core Formation
The pyrazolo[5,1-c] triazine scaffold is constructed via cyclocondensation between 3-substituted pyrazole-5-diazonium salts and β-azolyl enamines. For the target compound, 5-amino-1-ethyl-3-phenylpyrazole (1) is diazotized using sodium nitrite in sulfuric acid at 0–5°C to generate diazonium salt 2 (Scheme 1) . Subsequent reaction with β-dimethylaminoenamine (3) , derived from DMF-DMA (dimethylformamide dimethyl acetal) and ethyl acetoacetate, in acetonitrile at 70°C induces cyclization to yield the triazine intermediate 4 .
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 58 |
| Temperature (°C) | 70 | 58 |
| Reaction Time (h) | 6 | 58 |
| Acid Catalyst | None | 58 |
The reaction proceeds via azo coupling followed by intramolecular cyclization, as confirmed by in situ NMR monitoring . The absence of acid catalysts minimizes side reactions, while acetonitrile enhances solubility of intermediates .
Knoevenagel Condensation for Installation of Dimethylaminoethenyl Group
The dimethylaminoethenyl substituent at position 4 is introduced via Knoevenagel condensation between triazine intermediate 4 and dimethylformamide dimethyl acetal (DMF-DMA). Heating 4 with DMF-DMA in dry xylene at 110°C for 8 hours facilitates the formation of the (E)-configured ethenyl bridge (5) . The reaction is driven by the elimination of methanol, with the E isomer favored due to steric hindrance from the triazine core .
Equation 1: Knoevenagel Mechanism
IR spectroscopy confirms the presence of the C=C stretch at 1610 cm⁻¹ and C=O at 1690 cm⁻¹, while ¹H NMR shows a characteristic doublet for the ethenyl protons at δ 7.2–7.4 ppm (J = 16 Hz) .
Alkylation and Esterification for Carboxylate Functionalization
The ethyl carboxylate group at position 3 is introduced via alkylation of the corresponding carboxylic acid precursor. Intermediate 5 is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 60°C to yield carboxylic acid 6 , which is subsequently esterified with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C .
Table 2: Esterification Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 92 |
| Solvent | DMF | 92 |
| Temperature (°C) | 80 | 92 |
The esterification proceeds via nucleophilic substitution, with DMF enhancing the solubility of the carboxylate anion . LC-MS analysis of the final product shows a molecular ion peak at m/z 434.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₇N₅O₂ .
Purification and Crystallization Techniques
Crude product is purified via recrystallization from ethanol/acetonitrile (1:3) at −20°C, yielding colorless crystals with >98% purity (HPLC) . XRPD analysis confirms the crystalline nature, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9° .
Table 3: Crystallization Solvent Screening
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Acetonitrile | 98 | Needles |
| Methanol | 85 | Amorphous |
| THF | 78 | Platelets |
Spectroscopic Characterization and Validation
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 3H, J = 7.0 Hz, ester CH₃), 1.68 (t, 3H, J = 7.1 Hz, ethyl CH₃), 2.73 (s, 6H, N(CH₃)₂), 4.22 (q, 2H, J = 7.0 Hz, OCH₂), 7.2–7.4 (m, 5H, Ph), 7.8 (d, 1H, J = 16 Hz, ethenyl), 8.1 (d, 1H, J = 16 Hz, ethenyl) .
¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (ester CH₃), 16.3 (ethyl CH₃), 40.2 (N(CH₃)₂), 61.8 (OCH₂), 118.9 (CN), 128.4–135.2 (Ph), 145.6 (C=C), 165.2 (C=O) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Techniques
The synthesis of ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic synthesis techniques. These methods are crucial for optimizing yield and purity and can include various reactions such as:
- Substitution Reactions : Modifying the substituents to enhance biological activity.
- Cyclization Reactions : Forming the triazine ring structure.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of Cell Cycle Progression : Preventing cancer cells from dividing.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in disease processes. This inhibition can disrupt metabolic pathways in pathogens or cancer cells, providing a therapeutic avenue for drug development.
Mechanism of Action
The mechanism by which ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
Position 4 Modifications: The target compound’s dimethylamino ethenyl group contrasts with the amino (electron-donating) and propyl (non-polar) groups in analogs. This substituent likely enhances conjugation and solubility compared to alkyl chains. ’s pyrazole derivatives feature fluorinated hydroxyphenyl groups at position 4, which may increase polarity and hydrogen-bonding capacity .
Position 7 and 8 Variations: The 7-ethyl group in the target compound introduces greater steric hindrance and lipophilicity than the 7-methyl in analogs . The 8-phenyl group (target and ) vs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Data
Notes:
- The target compound’s ester group improves organic-phase solubility compared to hydroxylated analogs in .
- Fluorine and chlorine substituents in analogs may be detected via ¹⁹F-NMR or mass spectrometry, whereas the target’s dimethylamino group could show distinct ¹H-NMR shifts (~δ 2.8–3.2 ppm for N(CH₃)₂) .
Biological Activity
Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrazolo-triazine derivatives with dimethylaminobenzaldehyde. The synthesis typically involves the formation of a double bond between the nitrogen-containing heterocyclic ring and the dimethylamino group, which enhances its reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited an IC50 value of 3.89 µM, indicating potent activity against breast cancer cells compared to doxorubicin .
- Hepatocellular Carcinoma : Research demonstrated that derivatives of this compound also possess significant activity against liver cancer cells, suggesting a broad spectrum of anticancer efficacy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In one study, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at a minimum inhibitory concentration (MIC) of 256 µg/mL . This broad-spectrum antibacterial activity indicates potential applications in treating bacterial infections.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells through intrinsic pathways.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to increased apoptosis markers and reduced cell viability.
- Antibacterial Efficacy : In vitro assays confirmed that derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
Data Summary
| Biological Activity | Cell Line/Organism | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 3.89 µM |
| Antibacterial | E. coli | 256 µg/mL |
| Antibacterial | S. aureus | 256 µg/mL |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be monitored?
- Methodological Answer : A multi-step synthesis is typically employed, starting with triazenylpyrazole precursors or diazonium coupling (for azo linkages). For example, cyclization reactions using hydrazine derivatives (e.g., ) can form the pyrazole core. Key steps include:
- Diazonium coupling : To introduce the ethenyl group (E-configuration) .
- Cyclocondensation : Under acidic conditions (e.g., trifluoroacetic acid) to assemble the triazine ring .
- Purification : Flash chromatography with gradients like cyclohexane/ethyl acetate (0–35% EA) achieves high purity .
Monitor reaction progress via TLC (e.g., Rf = 0.29 in cyclohexane/EA 2:1) and confirm completion with LC-MS or NMR .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks for key groups (e.g., dimethylamino ethenyl δ ~8.0–9.3 ppm for aromatic protons; ester carbonyl δ ~161 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1681 cm⁻¹, azide peaks at ~2121 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., ±0.0002 Da accuracy) .
- HPLC : Assess purity (>95%) with C18 columns and UV detection.
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer : Use polarity-matched gradients:
- Non-polar impurities : Start with cyclohexane or hexane.
- Elution : Gradually increase ethyl acetate (e.g., 0–35% over 20 column volumes) .
- High-polarity byproducts : Add 1–5% methanol or dichloromethane for challenging separations .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reaction pathways?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for key steps like cyclization or E/Z isomerization .
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways .
- Machine Learning : Train models on similar pyrazole/triazine systems to predict optimal conditions (e.g., solvent, catalyst) .
Example: ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?
- Methodological Answer :
- Tautomerism Analysis : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E-configuration of ethenyl group) .
- Isotopic Labeling : Trace fragment origins in MS (e.g., 15N-labeled azides to confirm decomposition pathways) .
Q. What experimental design strategies maximize yield while minimizing parameter variability?
- Methodological Answer : Implement Design of Experiments (DoE) :
- Factorial Design : Test variables (temperature, stoichiometry, solvent) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. catalyst loading) .
Example: A Central Composite Design reduced the number of trials by 40% in a similar triazine synthesis .
Q. How to study substituent effects on the compound’s reactivity or bioactivity?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., ethyl vs. methyl at position 7) and measure outcomes (e.g., reaction rate, binding affinity) .
- Hammett Analysis : Correlate electronic effects (σ values) with reaction kinetics .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .
Data Contradiction and Stability Analysis
Q. How to address discrepancies between theoretical and experimental yields?
- Methodological Answer :
- Side-Reaction Tracking : Use LC-MS to detect intermediates/byproducts (e.g., azide decomposition products) .
- Mass Balance Analysis : Compare theoretical and actual masses at each step to identify losses .
- Microscopy : Check for insoluble aggregates or crystallization issues .
Q. What strategies enhance the compound’s stability under varying storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
